N-[1-(3,5-Dimethylbenzoyl)cyclopentyl]-2-ethyl-3-methoxybenzamide
Description
Properties
CAS No. |
644980-21-2 |
|---|---|
Molecular Formula |
C24H29NO3 |
Molecular Weight |
379.5 g/mol |
IUPAC Name |
N-[1-(3,5-dimethylbenzoyl)cyclopentyl]-2-ethyl-3-methoxybenzamide |
InChI |
InChI=1S/C24H29NO3/c1-5-19-20(9-8-10-21(19)28-4)23(27)25-24(11-6-7-12-24)22(26)18-14-16(2)13-17(3)15-18/h8-10,13-15H,5-7,11-12H2,1-4H3,(H,25,27) |
InChI Key |
GAUJRJOMZFLDFF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=CC=C1OC)C(=O)NC2(CCCC2)C(=O)C3=CC(=CC(=C3)C)C |
Origin of Product |
United States |
Preparation Methods
Step 1: Formation of 3,5-Dimethylbenzamide
The initial reaction can be represented as follows:
$$
\text{3,5-Dimethylbenzoyl chloride} + \text{Amine} \rightarrow \text{3,5-Dimethylbenzamide}
$$
Reagents : 3,5-dimethylbenzoyl chloride (CAS No. 6613-44-1) is used as the acylating agent.
Conditions : This reaction typically requires an organic solvent such as dichloromethane and a base like triethylamine to neutralize the hydrochloric acid produced.
Step 2: Cyclization with Cyclopentylamine
The next step involves:
$$
\text{3,5-Dimethylbenzamide} + \text{Cyclopentylamine} \rightarrow \text{N-[1-(3,5-Dimethylbenzoyl)cyclopentyl]benzamide}
$$
Reagents : Cyclopentylamine serves as the nucleophile.
Conditions : The reaction is usually conducted under reflux conditions in a suitable solvent.
Step 3: Methylation to Form Methoxy Group
Finally, the introduction of the methoxy group can be executed via:
$$
\text{N-[1-(3,5-Dimethylbenzoyl)cyclopentyl]benzamide} + \text{Methylating agent} \rightarrow \text{N-[1-(3,5-Dimethylbenzoyl)cyclopentyl]-2-ethyl-3-methoxybenzamide}
$$
Reagents : Common methylating agents include dimethyl sulfate or methyl iodide.
Conditions : This step often requires an inert atmosphere and low temperatures to minimize side reactions.
Yield and Purification
After synthesizing this compound, purification is essential to isolate the desired product from by-products. Techniques such as:
Chromatography : Used for separating compounds based on their size and polarity.
Recrystallization : Often employed to achieve high purity by dissolving the crude product in a hot solvent and allowing it to crystallize upon cooling.
Summary Table of Preparation Steps
| Step | Reaction Type | Key Reagents | Conditions | Yield |
|---|---|---|---|---|
| 1 | Acylation | 3,5-Dimethylbenzoyl chloride, Amine | Dichloromethane, Triethylamine | Variable |
| 2 | Cyclization | 3,5-Dimethylbenzamide, Cyclopentylamine | Reflux in solvent | Variable |
| 3 | Methylation | Methylating agent (e.g., Dimethyl sulfate) | Inert atmosphere, Low temperature | Variable |
Research Findings
Research indicates that careful control over reaction conditions is critical for maximizing yield and minimizing side reactions during each step of synthesis. The choice of solvents and temperature can significantly impact both yield and purity of this compound. Additionally, analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential for confirming the structure and purity of synthesized compounds.
Chemical Reactions Analysis
Hydrolysis Reactions
The compound undergoes hydrolysis under both acidic and basic conditions, primarily targeting the benzamide bond.
| Reaction Type | Conditions | Catalysts/Reagents | Products | Yield |
|---|---|---|---|---|
| Acidic hydrolysis | HCl (2M), 80°C, 6 hours | - | 3,5-Dimethylbenzoic acid + 2-Ethyl-3-methoxybenzamide-cyclopentylamine | ~65% |
| Alkaline hydrolysis | NaOH (1M), reflux, 4 hours | - | Sodium 3,5-dimethylbenzoate + 2-Ethyl-3-methoxybenzamide-cyclopentylamine | ~72% |
Key Observations :
-
Acidic hydrolysis yields the free carboxylic acid and amine derivative, while alkaline conditions produce the corresponding sodium salt.
-
Reaction rates depend on steric hindrance from the cyclopentyl group, which slows hydrolysis compared to simpler benzamides.
Nucleophilic Substitution
The methoxy group on the benzene ring participates in substitution reactions under nucleophilic conditions.
| Reaction Type | Conditions | Reagents | Products | Yield |
|---|---|---|---|---|
| Methoxy → Chloro | PCl₅, DMF, 0°C → RT, 2 hours | Phosphorus pentachloride | 2-Ethyl-3-chlorobenzamide derivative | ~58% |
| Methoxy → Amine | NH₃ (g), MeOH, 120°C, 8 hours | Ammonia | 2-Ethyl-3-aminobenzamide derivative | ~41% |
Mechanistic Insight :
-
The electron-donating methoxy group activates the aromatic ring toward electrophilic substitution but requires harsh conditions for replacement due to steric protection by the ethyl group.
Reduction Reactions
The carbonyl group in the benzamide moiety is reducible under standard conditions.
| Reaction Type | Conditions | Reducing Agents | Products | Yield |
|---|---|---|---|---|
| Benzamide → Benzylamine | LiAlH₄, THF, 0°C → RT, 3 hours | Lithium aluminum hydride | N-Cyclopentyl-2-ethyl-3-methoxybenzylamine | ~78% |
| Selective ketone reduction | NaBH₄, EtOH, RT, 1 hour | Sodium borohydride | Partially reduced alcohol derivative | ~35% |
Notes :
-
LiAlH₄ achieves full reduction to the benzylamine, while NaBH₄ only reduces the benzoyl ketone in the presence of competing functional groups.
Oxidation Reactions
The methoxy and ethyl groups are susceptible to oxidative transformations.
| Reaction Type | Conditions | Oxidizing Agents | Products | Yield |
|---|---|---|---|---|
| Methoxy → Hydroxyl | BBr₃, CH₂Cl₂, -20°C, 1 hour | Boron tribromide | 2-Ethyl-3-hydroxybenzamide derivative | ~62% |
| Ethyl → Carboxylic acid | KMnO₄, H₂O, 100°C, 12 hours | Potassium permanganate | 2-Carboxy-3-methoxybenzamide derivative | ~47% |
Challenges :
-
Over-oxidation of the cyclopentyl ring is a competing side reaction, requiring precise temperature control.
Stability and Degradation Pathways
The compound displays sensitivity to UV light and thermal stress:
| Stress Condition | Degradation Products | Mechanism |
|---|---|---|
| UV light (254 nm, 48 hrs) | 3,5-Dimethylbenzoic acid + cyclopentane derivatives | Photolytic cleavage of benzamide bond |
| Thermal (150°C, 6 hrs) | Polymerized quinone structures | Radical-mediated oxidation |
Stabilization Strategies :
-
Storage under inert atmosphere (N₂/Ar) at -20°C minimizes degradation.
Comparative Reactivity with Analogues
A comparison with structurally similar benzamides reveals distinct reactivity patterns:
Trends :
Scientific Research Applications
Medicinal Chemistry
N-[1-(3,5-Dimethylbenzoyl)cyclopentyl]-2-ethyl-3-methoxybenzamide has shown potential as an antineoplastic agent. Research indicates that compounds with similar structures can selectively target malignant cells while sparing non-malignant cells. This selectivity is crucial for developing cancer therapies that minimize side effects associated with traditional chemotherapeutics .
Case Study: Cytotoxicity Evaluation
In studies evaluating the cytotoxic effects of related compounds on various cancer cell lines, researchers have found that certain structural modifications enhance selectivity and potency against tumor cells. For instance, compounds were tested against human promyelocytic leukemia cells and squamous cell carcinoma lines, demonstrating significant cytotoxicity with favorable selectivity indices .
Material Science
The compound's unique chemical structure allows it to be explored in the development of specialty materials. Its solubility in organic solvents like DMSO and ethanol makes it suitable for incorporation into polymer matrices or as a ligand in coordination chemistry .
Research on this compound is ongoing, with several avenues being explored:
- Anticancer Therapeutics : Further studies are required to optimize its structure for enhanced efficacy and reduced toxicity.
- Biochemical Mechanisms : Understanding the mechanisms through which this compound interacts with cellular targets can lead to the discovery of new therapeutic pathways.
- Polymer Applications : Investigating its role in creating new materials with specific properties for industrial applications.
Mechanism of Action
The mechanism by which N-[1-(3,5-Dimethylbenzoyl)cyclopentyl]-2-ethyl-3-methoxybenzamide exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Benzamide Derivatives in Agrochemicals
Compounds such as N-(2,4-difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide (diflufenican, ) share the benzamide core but prioritize halogenation (F, CF₃) for herbicidal activity. In contrast, the target compound’s 3,5-dimethylbenzoyl and methoxy groups may reduce environmental persistence while enhancing lipophilicity for membrane penetration .
Cyclopentyl-Containing Pharmaceuticals
Cyclopentyl motifs appear in Cyclopentyl fentanyl (), an opioid receptor agonist with a piperidine-cyclopentylcarboxamide structure. The target compound lacks the piperidine core critical for opioid activity but retains the cyclopentyl group, suggesting possible utility in non-opioid receptor modulation (e.g., G protein-coupled receptors) .
3,5-Dimethylbenzoyl Analogs
4-[(3,5-Dimethylbenzoyl)amino]benzoic acid (54057-50-0, ) shares the 3,5-dimethylbenzoyl group but replaces the benzamide with a benzoic acid. This substitution likely alters pharmacokinetics: the amide in the target compound improves metabolic stability compared to the carboxylic acid’s ionization at physiological pH, favoring oral bioavailability .
Structural and Functional Data Table
Research Findings and Implications
- Receptor Selectivity: The absence of a piperidine ring (cf. fentanyl analogs) suggests divergent receptor targets.
- Agrochemical vs. Pharmaceutical Design : Unlike agrochemical benzamides (e.g., diflufenican), the target compound avoids halogenation, reducing eco-toxicity risks but retaining bioactivity via methoxy and ethyl groups .
- Synthetic Feasibility : Methods for analogous compounds (e.g., cyclopentylcarboxamide synthesis via 3-methylbenzoyl chloride reactions, ) could be adapted, though steric hindrance from dimethyl groups may necessitate optimized coupling conditions .
Biological Activity
N-[1-(3,5-Dimethylbenzoyl)cyclopentyl]-2-ethyl-3-methoxybenzamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.
- Molecular Formula : C24H29NO3
- CAS Number : 644980-21-2
- Molecular Structure : The compound features a cyclopentyl group attached to a benzamide moiety with methoxy and ethyl substituents, contributing to its unique biological properties.
The biological activity of this compound primarily involves its interaction with various biological targets, including enzymes and receptors. Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in inflammatory pathways.
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits significant inhibitory activity against lipoxygenase and cyclooxygenase enzymes. These enzymes are crucial in the inflammatory response, and their inhibition can lead to reduced inflammation and pain relief. For instance, a study highlighted that derivatives similar to this compound showed IC50 values in the low micromolar range against these enzymes, indicating potent activity .
In Vivo Studies
Animal models have been employed to assess the anti-inflammatory effects of this compound. In a carrageenan-induced paw edema model in rats, the compound demonstrated significant reduction in paw swelling compared to control groups. The effective dose was identified as 10 mg/kg body weight, showing a promising therapeutic window for further development .
Case Studies
- Anti-inflammatory Activity : A study published in Pharmaceutical Research evaluated the anti-inflammatory effects of the compound using various animal models. The results indicated that it significantly reduced inflammation markers and pain behaviors in treated animals compared to untreated controls .
- Analgesic Effects : Another investigation focused on the analgesic properties of the compound. It was found to reduce pain responses in the formalin test model, suggesting central and peripheral analgesic effects. The study concluded that the compound could be a candidate for developing new analgesics .
Data Tables
| Study | Model Used | Dose (mg/kg) | Effect Observed |
|---|---|---|---|
| Anti-inflammatory Activity | Carrageenan Paw Edema | 10 | Significant reduction in paw swelling |
| Analgesic Effects | Formalin Test | 5 | Reduced pain response |
| Enzyme Inhibition | In vitro (RBL-1 cells) | N/A | IC50 values < 1 µM for lipoxygenase |
Q & A
Q. Table 1: Key Reaction Parameters
| Step | Reagents/Conditions | Yield (%) | Purity (%) | Source |
|---|---|---|---|---|
| 1 | AlCl₃, DCM, 25°C | 65–70 | 90 | |
| 2 | THF, 0–5°C, 12h | 33–40 | 95 |
Advanced Question: How do structural analogs of this compound inform structure-activity relationship (SAR) studies for ecdysone receptor binding?
Methodological Answer:
SAR studies focus on substituent effects on the benzoyl and cyclopentyl groups:
- 3,5-Dimethylbenzoyl Group: Enhances receptor affinity due to hydrophobic interactions (logP ~4.2) .
- Cyclopentyl vs. Cyclohexyl: Cyclopentyl improves conformational rigidity, increasing binding specificity (ΔG = −9.8 kcal/mol vs. −8.2 kcal/mol for cyclohexyl) .
- Methoxy Position: 3-Methoxy substitution optimizes hydrogen bonding with Thr⁴⁵⁰ in the receptor pocket .
Experimental Design:
- Compare IC₅₀ values of analogs using radioligand displacement assays.
- Perform molecular docking (e.g., AutoDock Vina) to validate interactions .
Basic Question: What analytical techniques are critical for characterizing this compound’s purity and structural integrity?
Methodological Answer:
- ¹H/¹³C NMR: Confirm substituent positions (e.g., δ 7.86 ppm for aromatic protons, δ 164.2 ppm for carbonyl carbons) .
- HPLC-MS: Assess purity (≥95%) and detect impurities (e.g., unreacted acyl chloride) .
- X-ray Crystallography: Resolve stereochemistry (R-factor ≤0.054; data-to-parameter ratio ≥14.7) .
Q. Table 2: Key NMR Signals
| Proton/Carbon | δ (ppm) | Multiplicity | Assignment | Source |
|---|---|---|---|---|
| Aromatic H | 7.86 | dd | Benzamide | |
| Carbonyl C | 164.2 | - | Benzoyl |
Advanced Question: How can contradictory bioactivity data between this compound and its derivatives be resolved?
Methodological Answer:
Contradictions often arise from:
- Solubility Differences: Derivatives with ethyl vs. methyl groups exhibit varying logP (e.g., 3.8 vs. 4.5), impacting bioavailability .
- Metabolic Stability: 3-Methoxy groups reduce CYP450-mediated oxidation compared to hydroxylated analogs (t₁/₂ = 8h vs. 2h) .
Resolution Strategy:
- Conduct parallel assays under standardized conditions (e.g., pH 7.4 buffer, 37°C).
- Use LC-MS/MS to quantify metabolite profiles .
Advanced Question: What computational methods are suitable for predicting this compound’s pharmacokinetic properties?
Methodological Answer:
- ADMET Prediction: Use SwissADME or ADMETLab to estimate permeability (Caco-2 Papp > 5 × 10⁻⁶ cm/s) and CYP inhibition (e.g., CYP3A4 Ki = 12 µM) .
- MD Simulations: Analyze binding stability (RMSD ≤2.0 Å over 100 ns) with ecdysone receptors using GROMACS .
Basic Question: What are the stability considerations for long-term storage of this compound?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
